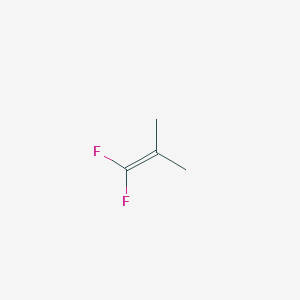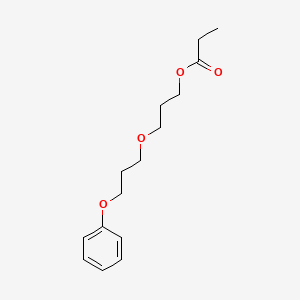
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both ethyl and propyl groups, along with a methoxyphenyl moiety, contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations. Industrial production also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thiazolidines: Another class of compounds with significant pharmacological potential.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is unique due to its specific dioxane ring structure combined with ethyl, propyl, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5421-31-8 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
5-ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O3/c1-4-6-15-12(5-2)11-18-16(19-15)13-7-9-14(17-3)10-8-13/h7-10,12,15-16H,4-6,11H2,1-3H3 |
InChIキー |
VBKDECKJNITBRB-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC(O1)C2=CC=C(C=C2)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
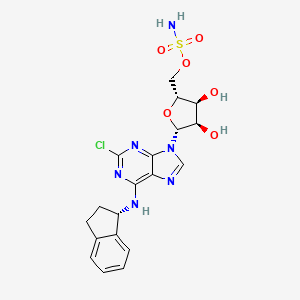
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
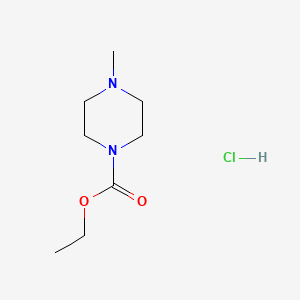


![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
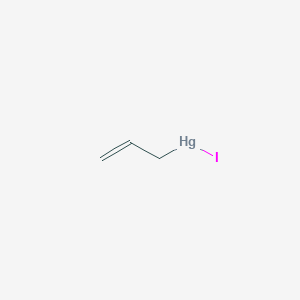


![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
